

# A New Frontier in Cancer Metabolism: FL104 Challenges Existing Therapeutic Paradigms

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## Compound of Interest

Compound Name: FL104

Cat. No.: B15603790

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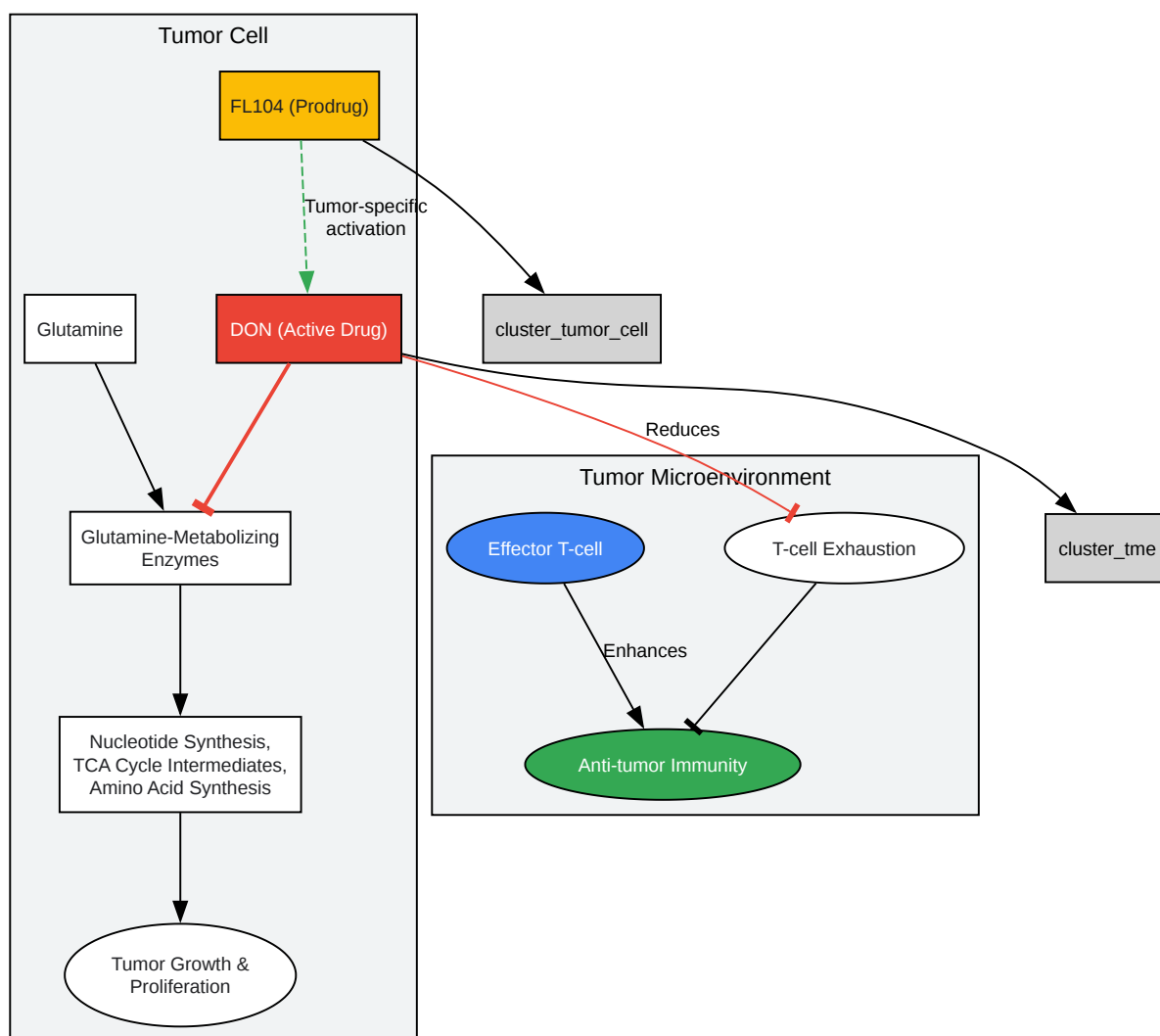
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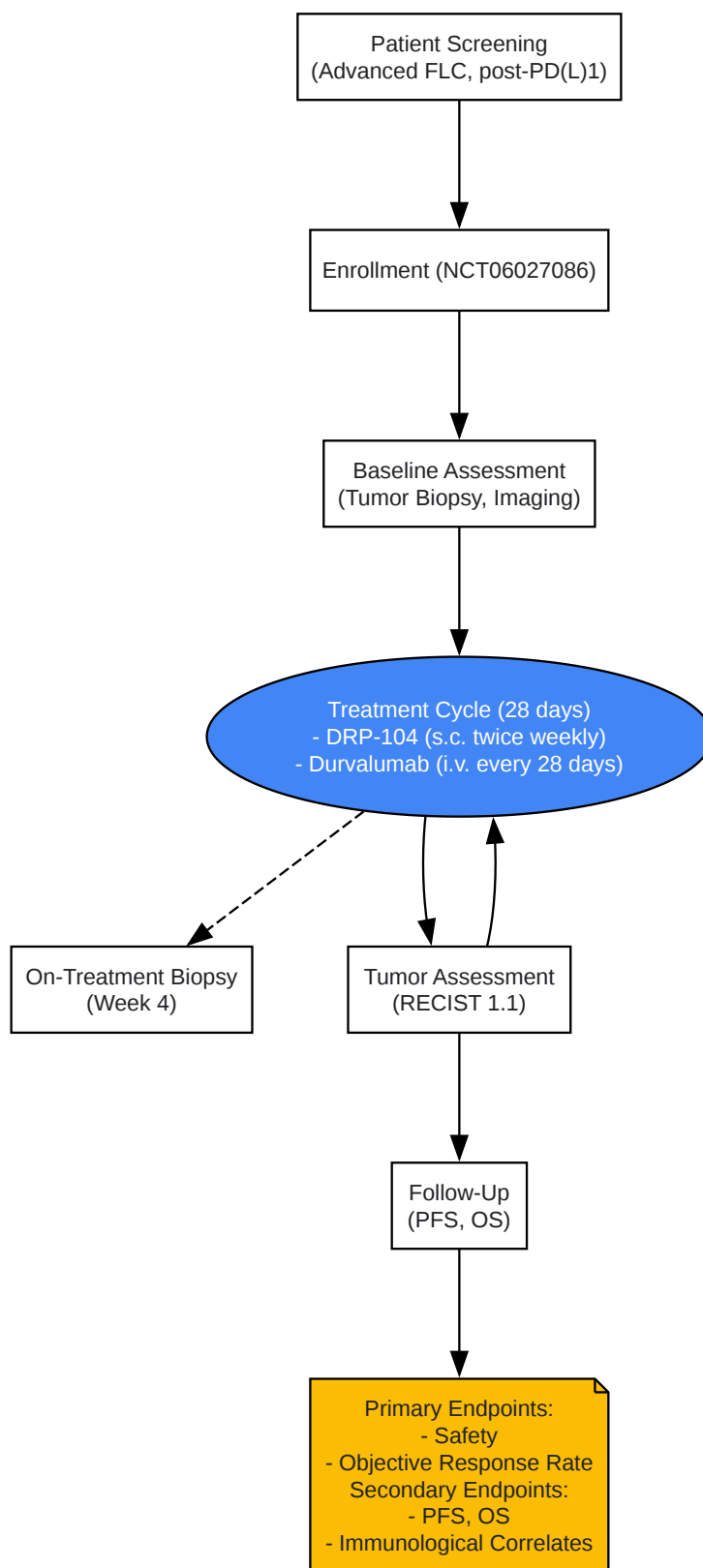
A novel investigational agent, **FL104** (also known as DRP-104 or sirpiglenastat), is poised to disrupt the treatment landscape for specific, hard-to-treat cancers by targeting a fundamental metabolic vulnerability. This glutamine antagonist is currently under evaluation in clinical trials for advanced-stage Fibrolamellar Carcinoma (FLC) and non-small cell lung cancer (NSCLC) harboring KEAP1, NFE2L2, and/or STK11 mutations. This guide provides a comprehensive comparison of **FL104** to existing therapies for these indications, supported by available preclinical and clinical data, for an audience of researchers, scientists, and drug development professionals.

## Targeting Glutamine Addiction: A Novel Mechanism of Action

**FL104** is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for preferential activation within the tumor microenvironment.<sup>[1][2]</sup> This targeted delivery aims to minimize systemic toxicity, a significant limitation of earlier glutamine inhibitors.<sup>[1]</sup> The core mechanism of **FL104** revolves around the metabolic reprogramming of cancer cells. Many aggressive tumors, including FLC and NSCLC with specific mutations, become "addicted" to glutamine, an amino acid crucial for their rapid proliferation and survival. **FL104** broadly inhibits glutamine-metabolizing enzymes, thereby disrupting multiple biosynthetic pathways essential for tumor growth, including nucleotide synthesis.<sup>[3][4]</sup>

Furthermore, preclinical studies have demonstrated that **FL104** remodels the tumor microenvironment from an immunosuppressive to an immunostimulatory state.<sup>[1][3]</sup> By reducing glutamine availability, **FL104** is believed to alleviate the nutrient-deprived conditions that hinder the efficacy of immune cells.<sup>[2]</sup> This metabolic shift has been shown to enhance the infiltration and function of anti-tumor T cells, providing a strong rationale for its combination with immune checkpoint inhibitors.<sup>[1][3]</sup>





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## References

- 1. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 2. [fibrofoundation.org](https://fibrofoundation.org) [[fibrofoundation.org](https://fibrofoundation.org)]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [biorxiv.org](https://www.biorxiv.org) [[biorxiv.org](https://www.biorxiv.org)]
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